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HiBiT tag

Protein Tag Binding Affinity Immunoprecipitation

Conventional epitope tags fail at live-cell kinetics and require variable antibody reagents. The HiBiT tag (11-aa, VSGWRLFKKIS) solves this via high-affinity complementation with LgBiT.

• **Quantitative Range**: >7 orders of linear dynamic range; detection limit <10⁻¹⁹ moles.
• **Workflow**: 5-minute post-transfer detection; no blocking, washing, or secondary antibodies.
• **Live-Cell Ready**: Enables real-time PROTAC degradation profiling (Dmax, DC50) from native promoters.
• **Supply Format**: Synthetic peptide or CRISPR knock-in ready cell lines available for immediate R&D.

Molecular Formula C63H101N17O14
Molecular Weight 1320.6 g/mol
Cat. No. B15559991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHiBiT tag
Molecular FormulaC63H101N17O14
Molecular Weight1320.6 g/mol
Structural Identifiers
InChIInChI=1S/C63H101N17O14/c1-7-37(6)52(61(92)79-49(34-82)62(93)94)80-56(87)43(23-14-16-26-65)73-54(85)42(22-13-15-25-64)74-58(89)46(29-38-18-9-8-10-19-38)77-57(88)45(28-35(2)3)76-55(86)44(24-17-27-69-63(67)68)75-59(90)47(30-39-31-70-41-21-12-11-20-40(39)41)72-50(83)32-71-53(84)48(33-81)78-60(91)51(66)36(4)5/h8-12,18-21,31,35-37,42-49,51-52,70,81-82H,7,13-17,22-30,32-34,64-66H2,1-6H3,(H,71,84)(H,72,83)(H,73,85)(H,74,89)(H,75,90)(H,76,86)(H,77,88)(H,78,91)(H,79,92)(H,80,87)(H,93,94)(H4,67,68,69)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,51-,52-/m0/s1
InChIKeyIGQHROOOJXRULH-OJTGGLCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HiBiT Tag Selection Guide for Procurement


The HiBiT tag (High-affinity BiT) is an 11-amino-acid peptide (sequence VSGWRLFKKIS, MW ~1.3 kDa) that functions as a genetically encoded reporter via structural complementation with the 18 kDa LgBiT fragment of NanoLuc luciferase, reconstituting a bright bioluminescent enzyme with a dissociation constant (Kd) of 700 pM [1]. Developed by Promega Corporation as part of the NanoBiT (NanoLuc Binary Technology) platform, HiBiT serves as an epitope tag enabling quantitative, antibody-free protein detection in cell lysates, live cells, and on membranes [2]. Unlike conventional epitope tags that require validated antibodies and multi-step workflows, HiBiT detection relies solely on the addition of LgBiT and furimazine substrate to generate luminescence proportional to tagged protein abundance over a linear dynamic range exceeding seven orders of magnitude [1].

Detection mode Antibody-free bioluminescence via structural complementation
Workflow fit Live-cell kinetic monitoring and rapid blotting protocols
Quantitative range Supports linear detection across a >7-log dynamic range

HiBiT vs. FLAG/HA/Myc for Quantitative Protein Analysis


Generic substitution of HiBiT with conventional epitope tags such as FLAG, HA, or Myc fails at the level of quantitative detection fidelity, workflow throughput, and live-cell compatibility. Whereas HiBiT detection is mediated by a direct, high-affinity (Kd = 700 pM) structural complementation event that generates luminescence without antibodies, conventional epitope tags depend on variable-quality antibody reagents with affinities ranging from 0.38 nM (best-in-class anti-HA 3F10) to >6.6 nM (anti-HA 4B2) and higher, often yielding semi-quantitative results [1][2]. The HiBiT system eliminates blocking, washing, and secondary antibody steps, converting a multi-hour immunoblotting workflow into a ~5-minute post-transfer detection step [3]. Critically, HiBiT uniquely enables real-time, live-cell kinetic quantification of protein abundance and degradation in intact cells—a capability that antibody-based tags cannot deliver because they require cell fixation or lysis [4]. These functional differences are not incremental; they represent a categorical distinction between endpoint immunoassays and continuous bioluminescent quantification, making HiBiT the only tag in its class that simultaneously provides antibody-free detection, live-cell kinetics, and >7-log quantitative range from a single peptide fusion.

Antibody dependence Conventional tags (FLAG, HA, Myc) require validated antibodies and multi-step detection, limiting quantitative fidelity and live-cell use.
Workflow speed Multi-hour immunoblotting workflows cannot match the ~5-minute post-transfer detection that HiBiT blotting supports.
Kinetic resolution Antibody-based endpoint assays cannot provide real-time, continuous live-cell degradation traces, which HiBiT uniquely enables.

HiBiT Performance Evidence: Head-to-Head Data


Binding Affinity Comparison

HiBiT binds to its cognate partner LgBiT with a Kd of 700 pM (0.7 nM), which is among the tightest interactions in the epitope detection landscape. In combinatorial head-to-head measurements using the HiBiT-qIP assay, monoclonal antibodies against FLAG, HA, V5, PA, and Ty1 tags exhibited monomeric Kd values ranging from 0.38 nM (anti-HA 3F10) to 6.6 nM (anti-HA 4B2), with anti-FLAG M2 measuring 0.76 nM [1]. Promega's technical documentation further contextualizes this by noting that typical affinity tag-antibody interactions range from Kd = 2.2 × 10^-9 M to 1 × 10^-5 M, placing HiBiT-LgBiT binding at the high-affinity extreme of the distribution [2]. This sub-nanomolar affinity ensures efficient, stoichiometric reconstitution of luciferase activity at low target protein concentrations.

Binding affinity
Head-to-head
Kd = 700 pM (0.7 nM) for LgBiT
Supports detection of low-abundance endogenous proteins
Exceeds typical anti-tag antibody affinity range
Protein Tag Binding Affinity Immunoprecipitation

Detection Sensitivity Comparison

The HiBiT system achieves an absolute detection limit of less than 10^-19 moles, corresponding to approximately 3 femtograms of a 30 kDa protein, with a linear dynamic range spanning >7 orders of magnitude [1]. In the foundational ACS Chemical Biology study, serially diluted purified HiBiT fusion protein in the presence of saturating LgBiT produced luminescence linearly correlated over 8 orders of magnitude, with measurable signal detected to less than 1 attomole (10^-18 moles) in a biochemical format [2]. This sub-attomole sensitivity enables reliable quantification of proteins expressed at fewer than 10 molecules per cell in a typical 10,000-cell sample [2]. By comparison, standard Bradford or BCA protein assays operate in the microgram-to-nanogram range (10^-9 to 10^-12 moles), ELISA typically detects proteins in the picogram range (10^-12 to 10^-15 moles), and even sensitive fluorescent methods like GFP detection are limited by autofluorescence background [3].

Detection sensitivity
Cross-study comparable
Sub-attomole limit, >7-log dynamic range
Enables single-experiment quantification of low-to-high abundance proteins
Far exceeds dynamic range of standard ELISA
Detection Limit Sensitivity Endogenous Protein Quantification

Blotting Workflow Speed Comparison

HiBiT blotting reduces the post-transfer detection step to approximately 5 minutes, compared to the multiple hours required for a complete traditional Western blot workflow (blocking, primary antibody incubation, washing, secondary antibody incubation, washing, and substrate development) [1]. In a direct side-by-side comparison using a dual-tagged construct (FLAG + HiBiT) expressed in HEK293 cells, identical lysates were separated by SDS-PAGE, transferred to nitrocellulose, and the membrane was split: one half processed with the Nano-Glo HiBiT Blotting System and the other with anti-FLAG HRP-conjugated antibody detected via ECL [2]. While the traditional Western blot requires blocking (1 hour), primary antibody incubation (1 hour to overnight), and multiple wash cycles, the HiBiT protocol eliminates all of these steps, requiring only a single reagent addition and immediate imaging [2].

Blotting speed
Head-to-head
~5 minutes post-transfer detection
Supports same-day experiment-to-result workflows
Represents an approximately 36-fold reduction in protocol time
Western Blot Alternative Workflow Efficiency Protein Blotting

Signal-to-Background Ratio Comparison

The HiBiT blotting system delivers superior signal-to-background (S/B) ratios compared to anti-FLAG chemiluminescent Western blotting, with a critical temporal advantage: whereas the anti-FLAG blot exhibits progressive background accumulation with increasing image acquisition time (background darkening visible at 15, 30, 45, and 60-minute exposures), the HiBiT blot background remains constant over time because LgBiT nonspecifically bound to the membrane cannot generate luminescence without complementation to immobilized HiBiT [1]. This enzymatic complementation mechanism provides an intrinsic specificity filter absent from antibody-based detection, where nonspecific binding of HRP-conjugated secondary antibodies directly contributes to background [1]. The application note concludes that the HiBiT method allows shorter image acquisition times to achieve equivalent or better band detection, further accelerating time to result [1].

Signal-to-background
Head-to-head
Stable low background vs. progressive increase with anti-FLAG ECL
Enables shorter exposure times and higher throughput imaging
Intrinsic specificity filter from complementation mechanism
Signal-to-Background Blotting Background Noise

Live-Cell Kinetic Monitoring vs. Endpoint Assays

HiBiT is uniquely capable of real-time, live-cell kinetic quantification of protein abundance and degradation, a capability fundamentally inaccessible to antibody-based epitope tags (FLAG, HA, Myc, V5) which require cell lysis or fixation for detection. In the JoVE protocol for high-throughput cellular profiling of targeted protein degradation compounds, HiBiT CRISPR cell lines enabled measurement of compound-induced degradation in real-time kinetic live-cell mode, with degradation parameters including degradation rate constant, Dmax (maximum degradation), DC50, and Dmax50 all extractable from continuous luminescence monitoring [1]. This kinetic resolution contrasts sharply with traditional Western blot or ELISA approaches that capture protein levels only at discrete, pre-selected time points and cannot distinguish rapid degraders from slow degraders without running multiple parallel experiments [2]. The ViaScript LgBiT mRNA delivery system further enables rapid, uniform intracellular LgBiT expression for live-cell kinetic experiments without the need for stable LgBiT-expressing cell lines [3].

Live-cell kinetics
Class-level inference
Continuous real-time monitoring in intact cells
Essential for extracting degradation rate and Dmax parameters
A capability not accessible to antibody-based endpoint assays
Live-Cell Kinetics Targeted Protein Degradation PROTAC Screening

CRISPR Knock-In Efficiency Advantage

The 11-amino-acid (33-nucleotide) size of HiBiT allows CRISPR/Cas9-mediated knock-in using a single-stranded oligodeoxynucleotide (ssODN) donor template, which achieves substantially higher homology-directed repair (HDR) insertion efficiencies compared to the plasmid donor templates required for larger reporters such as GFP (238 amino acids, ~717 nucleotides) or full-length NanoLuc luciferase (~171 amino acids) [1]. In the foundational study, Schwinn et al. demonstrated HiBiT insertion into the endogenous HIF1α locus in HeLa cells without clonal selection and detected regulated protein expression within 24–48 hours post-editing, with allelic editing efficiencies ranging from 6% to 80% across different target genes using ssODN donors [1]. The smaller tag size also eliminates the need for molecular cloning, as all editing components (synthetic gRNA, recombinant Cas9, ssODN donor) can be directly ordered and delivered to cells [2].

CRISPR knock-in efficiency
Class-level inference
ssODN-compatible; up to 80% editing efficiency
Accelerates endogenous tagging workflows from weeks to days
Eliminates molecular cloning required by larger tags
CRISPR/Cas9 Gene Editing Endogenous Tagging

HiBiT Tag Application Scenarios


PROTAC and Molecular Glue Degrader Screening

Procurement of HiBiT CRISPR knock-in cell lines enables continuous live-cell kinetic degradation profiling for PROTAC and molecular glue discovery programs. As demonstrated by Riching et al. (2020), endogenously HiBiT-tagged target proteins expressed from their native promoters allow simultaneous extraction of degradation rate, Dmax, DC50, and Dmax50 from 384-well kinetic reads, replacing labor-intensive Western blot-based endpoint assays that require separate samples per time point [1]. The >7-log linear dynamic range further ensures that both partial degradation and near-complete protein loss are captured within a single experimental window, eliminating the need for sample dilution optimization that complicates ELISA-based degrader characterization [2].

Endogenous Low-Abundance Protein Quantification

For proteins expressed at fewer than 100 copies per cell that lack validated antibodies suitable for quantitative Western blotting or ELISA, HiBiT endogenous tagging provides the only practical quantification solution. The sub-attomole detection limit (<10^-19 moles) combined with the high-affinity LgBiT complementation (Kd = 700 pM) enables reliable quantification of proteins such as transcription factors (e.g., HIF1α, KLF10) and signaling regulators that fall below the detection floor of antibody-based methods [1]. Schwinn et al. (2017) validated this approach by quantifying hypoxia-induced changes in HIF1α and its downstream targets—proteins for which high-quality quantitative antibodies were unavailable—directly from CRISPR-edited HeLa cell populations without clonal isolation [1].

Antibody-Free Quantitative Immunoblotting for Core Facilities

Core facilities and contract research organizations processing large volumes of protein samples should evaluate HiBiT blotting as a primary or orthogonal detection method to reduce antibody costs, eliminate antibody validation burden, and standardize quantification. The HiBiT blotting system delivers detection in ~5 minutes post-transfer with no blocking, no primary antibody, no secondary antibody, and no washing steps [2]. In a direct comparison against anti-FLAG Western blotting, the HiBiT method provided superior signal-to-background ratios across all tested exposure times (1–60 minutes) and eliminated the progressive background accumulation inherent to HRP-ECL detection [2]. For laboratories currently spending >$10,000 annually on validated primary and secondary antibodies for Western blotting, HiBiT-based detection represents a procurement decision that directly reduces consumables expenditure while improving data quality.

Multiplexed Post-Translational Modification Profiling via HiBiT/NanoBRET

The HiBiT tag uniquely enables homogeneous, dual-readout assays that simultaneously quantify protein abundance (via HiBiT/LgBiT luminescence) and site-specific post-translational modifications (via NanoBRET between the HiBiT/LgBiT luciferase donor and a fluorophore-labeled modification-specific antibody acceptor) [1]. This capability, demonstrated by Schwinn et al. (2017) for HIF1α Pro564 hydroxylation, allows direct correlation of modification stoichiometry with total protein levels in a single-well format [1]. No alternative epitope tag provides this built-in BRET donor functionality, making HiBiT the only tag that supports modification-specific quantitative immunoassays without requiring separate protein quantification normalization steps [1].

Application
Selection Property
Validation Focus
PROTAC and Molecular Glue Screening
Live-cell kinetic monitoring capability
Extraction of degradation rate, Dmax, and DC50 from continuous reads
Endogenous Low-Abundance Protein Quantification
Sub-attomole detection sensitivity
Detection of proteins below the reliable threshold of antibody-based methods
Antibody-Free Quantitative Immunoblotting
Rapid, single-reagent detection protocol
Reduction of consumables expenditure and antibody validation burden
Multiplexed Post-Translational Modification Profiling
Built-in BRET donor functionality
Direct correlation of modification stoichiometry with total protein levels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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